molecular formula C6H6O3 B1584690 5-methylfuran-3-carboxylic Acid CAS No. 21984-93-0

5-methylfuran-3-carboxylic Acid

Cat. No. B1584690
CAS RN: 21984-93-0
M. Wt: 126.11 g/mol
InChI Key: MDVRXWAAVDTLFJ-UHFFFAOYSA-N
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Description

5-Methylfuran-3-carboxylic acid is a heterocyclic organic compound with the molecular weight of 126.11 . It is widely used in scientific research due to its unique structure, making it an important building block for the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular structure of 5-methylfuran-3-carboxylic acid is represented by the InChI code 1S/C6H6O3/c1-4-2-5 (3-9-4)6 (7)8/h2-3H,1H3, (H,7,8) . This indicates that the compound has a furan ring with a methyl group at the 5th position and a carboxylic acid group at the 3rd position .


Physical And Chemical Properties Analysis

5-Methylfuran-3-carboxylic acid is a powder with a melting point of 115-117 degrees Celsius .

Scientific Research Applications

  • Furan Platform Chemicals Beyond Fuels and Plastics

  • Sustainable Chemicals: A Brief Survey of the Furans

  • Cancer Treatment

    • Application : A compound similar to 5-methylfuran-3-carboxylic Acid, known as cappariside (4-hydroxy-5-methylfuran-3-carboxylic acid), found in Capparis spinosa fruit, has been studied for its potential use against multiple types of cancer cells.
  • Biofuels and Renewable Chemicals

    • Application : Biomass-derived furfurals, including 5-(hydroxymethyl)furfural, have been used in the synthesis of various biofuels and renewable chemicals .
    • Methods : The synthetic upgrading of furfurals involves chemical modifications of the reactive sites present in them. This process is carried out under commercially relevant and environmentally acceptable conditions .
    • Results : This approach has led to the development of new synthetic strategies and broadened the scope of applications for biorenewable products .
  • Biomass Conversion

    • Application : Biomass (polysaccharides, monosaccharides, lignocelluloses, etc.) can be reacted to produce 5-hydroxymethylfurfural (HMF), furfural (FUR), levulinic acid, etc., and perhaps, chiral, enantiopure entities much less complex than pentoses or hexoses .
    • Methods : The process involves the conversion of biomass to these chemicals under commercially relevant and environmentally acceptable conditions .
    • Results : This approach has led to the development of new synthetic strategies and broadened the scope of applications for biorenewable products .
  • Synthetic Organic Chemistry

    • Application : Synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials . For example, CMF can be reacted with sodium azide even under solvent-free conditions to form 5-(azidomethyl)furfural (AzMF), which is used as a reactive intermediate for various crucial products like 5-aminolevulinic acid (5ALA) and triazole compounds .
    • Methods : The focus is on using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
    • Results : This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

Safety And Hazards

5-Methylfuran-3-carboxylic acid is classified as a skin irritant and may cause respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Furan derivatives, including 5-methylfuran-3-carboxylic acid, are important in various fields such as food chemistry, pharmaceutical applications, and plant defense mechanisms. They have potential applications in the regulation of plant growth and activation of plant immunity . Furthermore, furan platform chemicals (FPCs), which are directly available from biomass, are being explored for their potential in large-scale manufacture .

properties

IUPAC Name

5-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRXWAAVDTLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944576
Record name 5-Methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methylfuran-3-carboxylic Acid

CAS RN

21984-93-0
Record name 3-Furancarboxylic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 31.7 g (206 mmol) of ethyl 5-methylfuran-3-carboxylate, 40 ml of 45% strength potassium hydroxide and 100 ml of water was refluxed for 4 h, then cooled to 10° C. and acidified to pH 1 with 15% strength hydrochloric acid. The resulting mixture was left at this temperature for 2 h, and the precipitate was filtered off and dried to constant weight at 45-50° C., resulting in 23.7 g (188 mmol, 91%) of 5-methylfuran-3-carboxylic acid.
Quantity
31.7 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
T Yang, C Wang, H Liu, G Chou, X Cheng… - Pharmaceutical …, 2010 - Taylor & Francis
… A new antioxidant cappariside (4-hydroxy-5-methylfuran-3-carboxylic acid, 1), together with seven known organic acids (2–8) for the first time from plants of genus Capparis and four …
Number of citations: 78 www.tandfonline.com
SS JING - Chinese Traditional and Herbal Drugs, 2017 - pesquisa.bvsalud.org
… (8), parisyunnanoside G (9), trikamsteroside E (10), stigmasterol-3-O-β-D-glucopyranoside (11), β-sitosteryl palmitate (12), β-amyrin (13), and 4-hydroxy-5-methylfuran-3-carboxylic acid …
Number of citations: 2 pesquisa.bvsalud.org
Z Jun, Y Wei-jun, R Yuan, X Fang… - … Product Research & …, 2012 - search.ebscohost.com
… as octacosane (1), daucosterol (2), 1-octacosanol (3), lacceroic acid (4), hexadecanoic acid (5), butanedioic acid (6), protocatechuric acid (7), 4-hydroxy-5-methylfuran-3-carboxylic acid …
Number of citations: 3 search.ebscohost.com
E Galano, M Imbelloni, A Chambery, A Malorni… - Food Research …, 2015 - Elsevier
Grappa is the traditional Italian spirit derived from marc. The molecular characterization of volatile compounds in the liquid Grappa, responsible of its bouquet, has been achieved by …
Number of citations: 12 www.sciencedirect.com
SM Nolan, T Cohen - The Journal of Organic Chemistry, 1981 - ACS Publications
… 2-Methyl-4-furoic acid was prepared by similar desulfurization of a 2-(phenylthio)-5-methylfuran-3-carboxylic acid. It was sublimed at 100 C (14 mm) and had mp 111.5-113.5 C (lit.6* …
Number of citations: 51 pubs.acs.org
A Moufid, O Farid - Int. J. Diabetol. Vasc. Dis. Res, 2015 - core.ac.uk
… spinosa fruit [19]; this cappariside (4-hydroxy-5-methylfuran-3-carboxylic acid) can be used against multiple types of cancer cells [21]. Similarly more than eleven organic acids isolated …
Number of citations: 31 core.ac.uk
JA Tyrell III, WE McEwen - The Journal of Organic Chemistry, 1981 - ACS Publications
… 2-Methyl-4-furoic acid was prepared by similar desulfurization of a 2-(phenylthio)-5-methylfuran-3-carboxylic acid. It was sublimed at 100 C (14 mm) and had mp 111.5-113.5 C (lit.6* …
Number of citations: 16 pubs.acs.org
IM Lapina, LM Pevzner, AA Potekhin - Russian Journal of General …, 2007 - Springer
… The reactions of 2-(aminomethyl)-5methylfuran-3-carboxylic acid (III)… і2-Aminomethyl-5-methylfuran-3-carboxylic acid … -dimethyl-1H-pyrrol1-ylmethyl]-5-methylfuran-3-carboxylic acid. mp …
Number of citations: 3 link.springer.com
S Breyer, K Effenberger-Neidnicht, S Knauer… - Bioorganic & medicinal …, 2011 - Elsevier
The first synthesis of 7,8-dihydroxy-1-methylnaphtho[2,3-c]furan-4,9-dione (1), an isofuranonaphthoquinone produced by an Actinoplanes strain is described. Lactone ring opening of …
Number of citations: 13 www.sciencedirect.com
NR Haines, AN VanZanten, AA Cuneo… - The Journal of …, 2011 - ACS Publications
2,4-Disubstituted furans are prepared by treating 2,3-dibromo-1-phenylsulfonyl-1-propene (DBP, 2) with 1,3-diketones under basic conditions. The furan-forming step involves a …
Number of citations: 19 pubs.acs.org

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